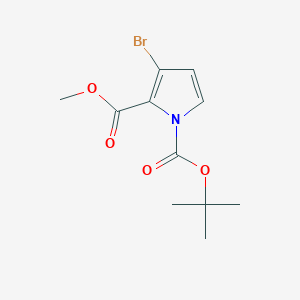
1-tert-butyl 2-methyl 3-bromo-1H-pyrrole-1,2-dicarboxylate
Overview
Description
1-tert-butyl 2-methyl 3-bromo-1H-pyrrole-1,2-dicarboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly used in the synthesis of various organic molecules and has been found to have a range of biochemical and physiological effects.
Scientific Research Applications
Synthesis Applications
1-tert-butyl 2-methyl 3-bromo-1H-pyrrole-1,2-dicarboxylate is involved in various synthesis processes. For instance, it is used in the synthesis of methyl 3-aryl-4-trifluoromethyl-1H-pyrrole-2-carboxylates through thermal addition and dehydrogenation processes, indicating its utility in producing complex organic compounds with potential applications in pharmaceuticals and materials science (Porta, Capuzzi, & Bettarini, 1994).
Chemical Structure and Properties Studies
The compound plays a significant role in studies focused on the chemical structure and properties of related compounds. For example, research on the crystal structure of 2-tert-butyl-2,3-dihydro-1H-benzo[c]pyrrol-1-one provides insights into the planarity of substituted pyrrole rings, which is crucial for understanding the chemical behavior and potential applications of these compounds in various fields, including medicinal chemistry and materials science (Dazie et al., 2017).
Novel Synthetic Methods
Research has been conducted to optimize novel synthetic methods involving 1-tert-butyl 2-methyl 3-bromo-1H-pyrrole-1,2-dicarboxylate derivatives. These methods are significant for the development of highly selective and efficient synthesis processes that are beneficial in organic chemistry and pharmaceutical manufacturing (Nishio, Uchiyama, Kito, & Nakahira, 2011).
Pharmaceutical Intermediates Synthesis
This compound is also instrumental in the synthesis of pharmaceutical intermediates. For example, it is used in the one-step continuous flow synthesis of pyrrole-3-carboxylic acids, which are important in the production of CB1 inverse agonists, demonstrating its application in the development of new drugs (Herath & Cosford, 2010).
Catalysis and Coordination Chemistry
The compound has been used in the development of pyrrole-derived diphosphanes, which are useful in coordination chemistry and catalysis. This application is crucial for advancing research in catalysis, an area of great importance in chemical manufacturing and environmental technology (Smaliy et al., 2016).
properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 3-bromopyrrole-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO4/c1-11(2,3)17-10(15)13-6-5-7(12)8(13)9(14)16-4/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWNJLSKYPDNOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC(=C1C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl 2-methyl 3-bromo-1H-pyrrole-1,2-dicarboxylate | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

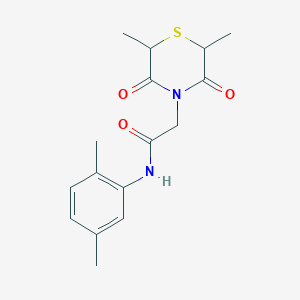

![4-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2948212.png)
![[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone](/img/structure/B2948214.png)

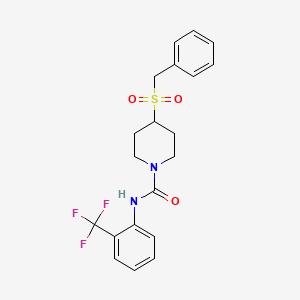


![Ethyl 2-(butylthio)-7-methyl-5-(3-methyl-2-thienyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2948224.png)
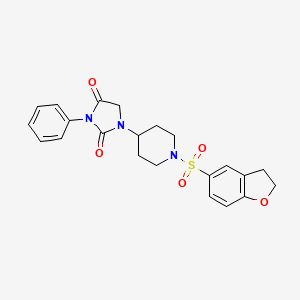

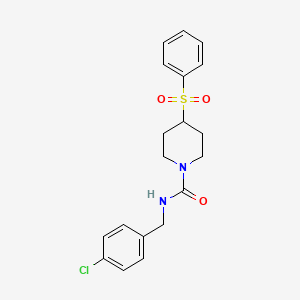
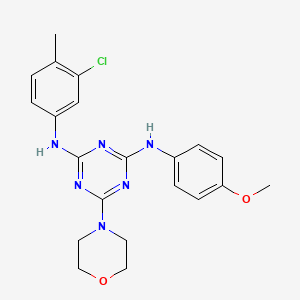
![2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2948231.png)